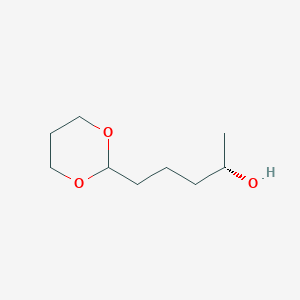
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol is an organic compound characterized by the presence of a dioxane ring and a pentanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol typically involves the formation of the dioxane ring followed by the introduction of the pentanol chain. One common method includes the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxane ring. The subsequent steps involve the addition of a pentanol chain through various organic reactions such as nucleophilic substitution or addition reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pentanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
科学的研究の応用
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol involves its interaction with specific molecular targets and pathways. The dioxane ring and pentanol chain can interact with enzymes or receptors, influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
(4S)-1-(1,3-Dioxan-2-yl)butan-4-ol: Similar structure but with a shorter carbon chain.
(4S)-1-(1,3-Dioxan-2-yl)hexan-4-ol: Similar structure but with a longer carbon chain.
(4S)-1-(1,3-Dioxan-2-yl)pentan-3-ol: Similar structure but with the hydroxyl group at a different position.
Uniqueness
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C9H18O3 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
(2S)-5-(1,3-dioxan-2-yl)pentan-2-ol |
InChI |
InChI=1S/C9H18O3/c1-8(10)4-2-5-9-11-6-3-7-12-9/h8-10H,2-7H2,1H3/t8-/m0/s1 |
InChIキー |
MGGAEDZECIJIIH-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](CCCC1OCCCO1)O |
正規SMILES |
CC(CCCC1OCCCO1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13435128.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)
![Tert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B13435149.png)
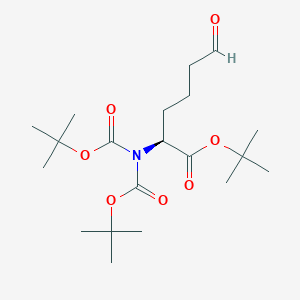
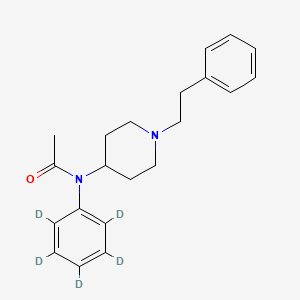

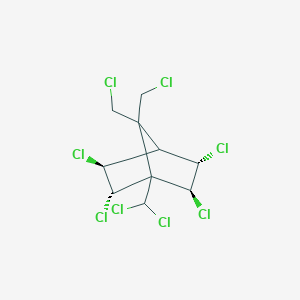
![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)
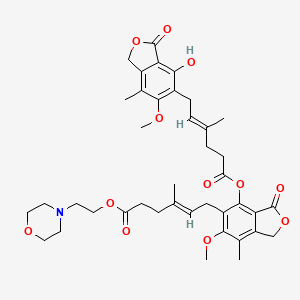
![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)
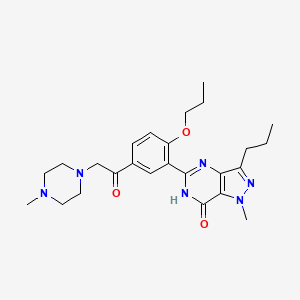
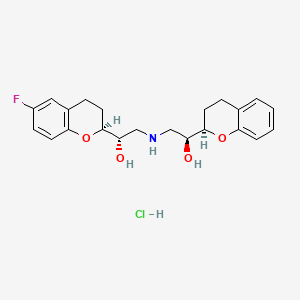
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13435200.png)
